![molecular formula C13H11N3O4 B1422414 Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate CAS No. 1206523-75-2](/img/structure/B1422414.png)
Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate
Overview
Description
Scientific Research Applications
. Its structure, which includes an amino group and a nitro group attached to a pyridine ring, makes it a valuable intermediate for the synthesis of various pharmaceutical agents.
Organic Synthesis
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its benzoate group is a good leaving group, allowing for further functionalization .
Kinase Inhibitor Development
Compounds with similar structures have been evaluated for their potential as kinase inhibitors, which are important in the development of cancer therapies .
Covalent Inhibitors
The nitropyridine part of the molecule can act as a reactive moiety for the development of covalent inhibitors, which have applications in targeting specific proteins or enzymes within biological pathways .
Custom Synthesis and Impurities
This compound is also used in custom synthesis services, including the production of impurities, which are essential for the pharmaceutical industry’s quality control and regulatory compliance .
Each of these applications utilizes the unique chemical properties of Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate, making it a versatile compound in scientific research. The compound’s ability to undergo various chemical reactions due to its functional groups allows for its use in a wide range of fields, from drug development to materials science. <|\im_end|>
Now, let’s proceed with generating the response.
. Its structure, which includes an amino group and a nitro group attached to a pyridine ring, makes it a valuable intermediate for the synthesis of various pharmaceutical agents.Safety and Hazards
The safety data sheet for “Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate” provides numerous precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to keep away from heat/sparks/open flames/hot surfaces, and to handle under inert gas and protect from moisture .
properties
IUPAC Name |
methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-13(17)9-4-2-8(3-5-9)10-6-11(16(18)19)12(14)15-7-10/h2-7H,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNALSCQAIDVFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(6-amino-5-nitropyridin-3-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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